Lipophilicity Advantage Over Piperazine-Containing Analogs
N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide exhibits a computed octanol-water partition coefficient (XLogP3) of 4.9 [1], placing it in an optimal lipophilicity range for blood-brain barrier penetration and passive membrane diffusion in cell-based assays. This value is notably higher than the XLogP3 of 3.9 reported for its piperazine-containing analog N-(4-bromo-1,3-benzothiazol-2-yl)-2,6-difluoro-3-piperazin-1-ylbenzamide, which incorporates additional polar functionality (topological polar surface area 85.5 Ų vs. 70.2 Ų for the target compound) [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | N-(4-bromo-1,3-benzothiazol-2-yl)-2,6-difluoro-3-piperazin-1-ylbenzamide: XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +1.0 log unit (approximately 10-fold higher predicted membrane partitioning) |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity may confer superior passive membrane permeability in cell-based assays, potentially reducing the concentration required to achieve intracellular target engagement relative to more polar analogs.
- [1] PubChem. N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(4-bromo-1,3-benzothiazol-2-yl)-2,6-difluoro-3-piperazin-1-ylbenzamide. Computed Properties: XLogP3. CID 171420407. National Center for Biotechnology Information. View Source
